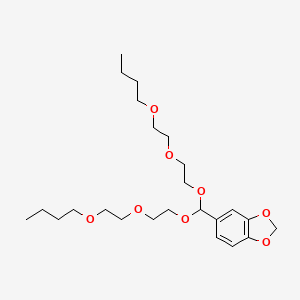
Piprotal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piprotal is a useful research compound. Its molecular formula is C24H40O8 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 186 mg/l 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Piprotal has been investigated for its potential therapeutic benefits, particularly in the context of oxidative stress and mitochondrial function.
Case Study: Oxidative Phosphorylation in Rat Liver Mitochondria
- Objective : To assess the effects of this compound on mitochondrial oxidative phosphorylation.
- Method : In vitro experiments were conducted using isolated liver mitochondria from male rats.
- Findings : The study indicated that this compound influences mitochondrial function, suggesting potential implications for metabolic disorders related to oxidative stress .
Agricultural Applications
This compound has also been explored for its pesticidal properties, particularly as an active ingredient in formulations aimed at controlling agricultural pests.
Case Study: Pesticidal Activity
- Objective : To evaluate the insecticidal efficacy of this compound-based formulations.
- Method : Field trials were conducted to compare this compound's effectiveness against common agricultural pests.
- Findings : Results demonstrated that this compound exhibited significant pest control capabilities, making it a viable candidate for inclusion in integrated pest management strategies .
Environmental Impact Studies
The environmental applications of this compound focus on its role in mitigating hazardous chemical exposure and its potential use as a safer alternative in pesticide formulations.
Case Study: Hazardous Chemical Regulation
- Objective : To analyze the environmental safety profile of this compound compared to traditional pesticides.
- Method : Comparative analysis of toxicity and environmental persistence was performed.
- Findings : The study highlighted this compound's lower toxicity levels and reduced environmental persistence, suggesting its suitability as a more environmentally friendly pesticide option .
Data Tables
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Pharmacology | Oxidative phosphorylation in rat mitochondria | Influences mitochondrial function; implications for metabolic disorders |
| Agriculture | Pesticidal efficacy against agricultural pests | Significant pest control capabilities; viable for integrated pest management |
| Environmental Impact | Toxicity and persistence compared to traditional pesticides | Lower toxicity and reduced environmental persistence; safer alternative |
Propriétés
Numéro CAS |
5281-13-0 |
|---|---|
Formule moléculaire |
C24H40O8 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
5-[bis[2-(2-butoxyethoxy)ethoxy]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H40O8/c1-3-5-9-25-11-13-27-15-17-29-24(21-7-8-22-23(19-21)32-20-31-22)30-18-16-28-14-12-26-10-6-4-2/h7-8,19,24H,3-6,9-18,20H2,1-2H3 |
Clé InChI |
XNRCGJVOJYKMSA-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
SMILES canonique |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
Key on ui other cas no. |
34460-71-4 5281-13-0 |
Solubilité |
In water, 186 mg/L 25 °C (est) |
Pression de vapeur |
4.21X10-10 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















